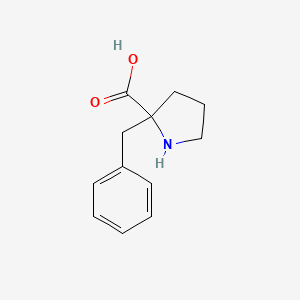

2-Benzylpyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

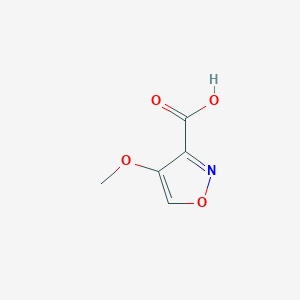

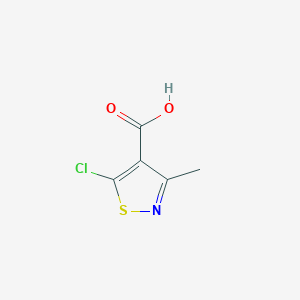

2-Benzylpyrrolidine-2-carboxylic acid is a compound with the molecular weight of 205.26 . It is also known by its IUPAC name, 2-benzylproline .

Synthesis Analysis

The synthesis of this compound and its derivatives has been developed with highly encouraging yields . The initial compound used in the four-step synthesis of the target compounds is 2-Benzyl-tert-butylpyrrolidine-1,2-dicarboxylate .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H15NO2 . The InChI code for this compound is 1S/C12H15NO2/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,14,15) .Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique

Antimicrobial Activity : A study developed microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, highlighting that one of the derivatives, 1-acetyl-2-benzylpyrrolidine-2-carboxamide, showed potent antimicrobial properties (Sreekanth & Jha, 2020).

Chemiluminescence in High-Performance Liquid Chromatography : The compound 2-(2-Aminoethyl)-1-methylpyrrolidine was used as a selective and sensitive derivatization reagent for carboxylic acid in high-performance liquid chromatography with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).

Chemical Synthesis and X-ray Structure Determination : Ni(II) complexes of the Schiff base of (S)-N-(2-benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide and related compounds were synthesized and their absolute structures determined, useful in studying the conformation and π-electron distribution in these complexes (Langer et al., 2007).

Dipolar Cycloaddition Reactions : A study on the [3+2] dipolar cycloaddition reactions of an unstabilised azomethine ylide precursor with various alkenes under continuous flow conditions highlighted the synthesis of substituted N-benzylpyrrolidine products (Grafton, Mansfield, & Fray, 2010).

Biological Study with Creatine Kinase : Research synthesized racemic trans-2-imino-1,3-diazabicyclo[3.3.0]octane-8-carboxylic acid from 2-benzylcarbamyl-5-carbethoxypyrrolidine for studies with creatine kinase, finding that it was neither a substrate nor an inhibitor of the enzyme (Dietrich & Kenyon, 1984).

Metabolic Studies : A study involving 1-benzylpyrrolidine examined the trapping of metabolically generated electrophilic species with cyanide ion and characterized various cyano adducts, contributing to our understanding of metabolic processes and cytotoxic agents (Ho & Castagnoli, 1980).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include measures for prevention, response, storage, and disposal .

Propriétés

IUPAC Name |

2-benzylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHLFIASPODZOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-Bromophenyl)benzo[d][1,3]dioxole](/img/structure/B7967763.png)

![[3-(3-Bromo-phenyl)-5-methyl-pyrazol-1-yl]-acetic acid](/img/structure/B7967800.png)

![2-Bromo-7-chlorobenzo[b]thiophene](/img/structure/B7967815.png)

![1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B7967838.png)

![5H-pyrrolo[2,3-b]pyrazin-2-amine](/img/structure/B7967859.png)